4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

描述

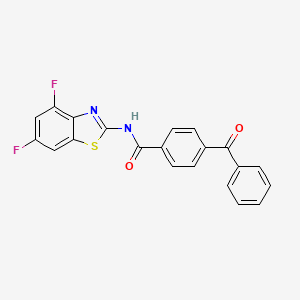

4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) attached to a benzamide core, which is further substituted with a 4,6-difluoro-1,3-benzothiazol-2-yl moiety. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties and biological activity.

属性

IUPAC Name |

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGMCDWMIJXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4,6-difluoro-2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

作用机制

The mechanism of action of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell division or metabolism .

相似化合物的比较

Structural and Functional Group Variations

The target compound’s structure features a benzoyl group at the 4-position of the benzamide core, distinguishing it from analogs with sulfonyl, alkylsulfonyl, or aliphatic acyl substituents. Key comparisons include:

¹ Hypothetical formula based on structural analysis.

² Calculated using atomic masses.

Key Observations :

- The benzoyl group in the target compound may enhance aromatic stacking interactions compared to aliphatic acyl or sulfonyl groups in analogs .

Hypothetical SAR Insights :

- Aromatic vs. Aliphatic Substituents : The benzoyl group’s planar structure may favor π-π interactions in enzyme binding pockets, unlike flexible aliphatic chains.

- Fluorine Effects: 4,6-Difluoro substitution on the benzothiazole could improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Analytical Differentiation Challenges

Benzamide derivatives with minor structural differences (e.g., sulfonyl vs. benzoyl, fluorine positions) pose challenges in forensic and analytical chemistry. notes that techniques like IR spectroscopy and ¹H/¹³C-NMR are essential to differentiate substituents, as seen in distinguishing hydrazinecarbothioamides from triazole-thiones .

生物活性

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Its unique structural features, including the difluorobenzothiazole moiety and benzoyl group, enhance its potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4,6-difluoro-2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction typically employs triethylamine or pyridine as a base to facilitate the formation of the amide bond. The synthesis can be summarized as follows:

- Reactants : 4,6-difluoro-2-aminobenzothiazole and benzoyl chloride.

- Conditions : Basic medium (triethylamine or pyridine), room temperature or slightly elevated temperatures.

- Product : this compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity by inhibiting specific enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases. This inhibition can prevent the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action :

The compound interacts with target proteins involved in cancer progression by binding to their active sites. This binding blocks enzymatic activity crucial for cell division and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. It is particularly effective against Staphylococcus aureus, inhibiting its biofilm formation at low concentrations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | Benzothiazole with fluorine substitution | Anticancer activity | Unique binding profile due to hydrazide group |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | Similar benzothiazole structure | Moderate antibacterial activity | Enhanced solubility due to additional fluorine |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | Contains oxazole ring | Antimicrobial properties | Incorporation of oxazole enhances biological spectrum |

This table highlights how the unique substitution pattern and enhanced lipophilicity from trifluoromethyl groups improve the efficacy of this compound compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives:

- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound inhibit cancer cell proliferation by targeting tyrosine kinases involved in signaling pathways .

- Antimicrobial Efficacy : Research has shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus, with some compounds effectively disrupting biofilm formation on medical devices .

常见问题

Q. How can researchers design robust SAR studies comparing this compound to its analogs?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., -OCH3 vs. -CF3) on the benzoyl ring .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .

- Cross-target profiling : Test analogs against related enzymes (e.g., HDACs vs. PARPs) to identify selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。